molecular formula C9H4BrNOS B12329591 6-Bromo-4-sulfanylideneisoquinolin-1-one

6-Bromo-4-sulfanylideneisoquinolin-1-one

Cat. No.: B12329591
M. Wt: 254.11 g/mol
InChI Key: YVBADCRXSUZDQD-UHFFFAOYSA-N
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Description

6-Bromo-4-sulfanylideneisoquinolin-1-one is an organic compound with the molecular formula C9H6BrNOS. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a sulfanylidene group at the 4th position of the isoquinoline ring. It is a white solid with specific properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-sulfanylideneisoquinolin-1-one typically involves the bromination of isoquinoline derivatives. One common method is the reaction of 3,4-dihydroisoquinolin-1-one with bromine in the presence of a suitable solvent such as nitrobenzene. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to obtain the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-sulfanylideneisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted isoquinolines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-Bromo-4-sulfanylideneisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-sulfanylideneisoquinolin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydroisoquinolin-1-one
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
  • 6-Bromo-4,4-dimethylthiochroman

Uniqueness

6-Bromo-4-sulfanylideneisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both bromine and sulfanylidene groups. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H4BrNOS

Molecular Weight

254.11 g/mol

IUPAC Name

6-bromo-4-sulfanylideneisoquinolin-1-one

InChI

InChI=1S/C9H4BrNOS/c10-5-1-2-6-7(3-5)8(13)4-11-9(6)12/h1-4H

InChI Key

YVBADCRXSUZDQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=S)C=NC2=O

Origin of Product

United States

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